4-(BENZYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
4-(Benzylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a benzylsulfanyl group at position 4, a methyl substituent at position 7, and a 4-methylphenyl moiety at position 2. This scaffold combines aromatic, sulfur-containing, and methyl-substituted groups, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
4-benzylsulfanyl-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2OS/c1-17-8-11-20(12-9-17)24-27-25-22(15-21-14-18(2)10-13-23(21)29-25)26(28-24)30-16-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIURYBLWTHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzophenone and ethyl acetoacetate under acidic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution reaction where a benzylthiol is reacted with the chromeno[2,3-d]pyrimidine intermediate.
Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex organic molecules, particularly those involving pyrimidine and chromene frameworks. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
Biology
- Biochemical Probes : The compound may be used as a probe or ligand in biochemical studies. Its structural characteristics allow it to interact with specific proteins or enzymes, potentially aiding in the understanding of biological processes .
Medicine
- Drug Discovery : There is increasing interest in the potential medicinal properties of this compound. Preliminary studies suggest it may exhibit anticancer activity, making it a candidate for further investigation in drug development. For instance, related compounds have shown promising results against cancer cell lines .
- Mechanism of Action : The specific biological targets and pathways involved with this compound require detailed biochemical studies. Generally, compounds like this may modulate enzyme activity or receptor interactions .
Industry
- Material Development : The compound could find applications in developing new materials due to its unique chemical properties. It may also serve as a catalyst in various chemical reactions, enhancing reaction efficiency .
Case Studies and Research Findings
-
Anticancer Activity : A study focused on similar compounds linked to sulfonamide moieties demonstrated significant inhibitory effects on cancer cell lines. The compounds were tested against V600EBRAF, showing promising results that warrant further exploration into their therapeutic potential .
Compound IC50 (µM) Target 12e 0.49 V600EBRAF 12i TBD V600EBRAF 12l TBD V600EBRAF - Biochemical Interactions : Research indicates that compounds with similar structures can interact with various biological targets, modulating their activity. This interaction is critical for understanding their potential roles in therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The closest structural analog identified in the evidence is 1-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9) . Key differences include:
Structural Implications :
- The chromeno core in the target compound introduces a fused benzene ring, enhancing aromaticity and planar rigidity compared to the thieno core in Compound 9, which contains a sulfur atom and reduced π-electron density.
Physicochemical Properties
Discussion :
- The absence of polar groups (e.g., ketones) in the target compound may reduce aqueous solubility compared to Compound 7.
Biological Activity
The compound 4-(benzylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, particularly in cancer treatment and other diseases.
- Molecular Formula : C23H24N2O2S
- Molecular Weight : 396.51 g/mol
- IUPAC Name : 4-(benzylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the chromene structure.
- Introduction of the pyrimidine moiety.
- Sulfur substitution to introduce the benzylic sulfanyl group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For instance:
- Antiproliferative Activity : Compounds similar to 4-(benzylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine have shown significant antiproliferative effects against various cancer cell lines, including colorectal cancer (HCT-116 and LoVo) with IC50 values in the micromolar range (1.8 < IC50 < 6 μM) .
- Mechanism of Action : The mechanism is believed to involve inhibition of key enzymes involved in cell proliferation and apoptosis pathways, such as PI3K and Src kinase .
Antimicrobial Activity
Chromeno[2,3-d]pyrimidines have also demonstrated antimicrobial properties:
- Studies indicate that these compounds can inhibit bacterial growth and show activity against various pathogens .
Other Biological Activities
Additional investigations into the biological profile of these compounds have revealed:
- Antioxidant Activity : The presence of the chromene moiety contributes to antioxidant properties, potentially protecting cells from oxidative stress .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating cytokine release and inhibiting inflammatory pathways .
Case Studies
- Study on Colorectal Cancer : A series of chromeno[2,3-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects against colorectal cancer cell lines. The most potent compounds were identified as having a dual mechanism involving both apoptosis induction and cell cycle arrest .
- Antimicrobial Screening : A recent study evaluated several derivatives against common bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O2S |
| Molecular Weight | 396.51 g/mol |
| Antiproliferative IC50 | 1.8 - 6 μM (various cancer lines) |
| Antimicrobial Activity | Active against Gram-positive bacteria |
| Antioxidant Activity | Significant protective effects |
| Anti-inflammatory Potential | Modulates inflammatory cytokines |
Q & A
Q. What are the standard synthetic routes for 4-(benzylsulfanyl)-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:
- Step 1: React 4-chloro precursors (e.g., 4-chloro-7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine) with benzyl mercaptan in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–90°C) for 6–12 hours .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize using ethanol/DCM mixtures .
Key Data:
| Precursor | Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 4-Chloro derivative | Benzyl mercaptan | DMF | 90 | 72% |
| 4-Chloro derivative | Benzyl mercaptan | Acetonitrile | 80 | 68% |
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR: Analyze H and C spectra for diagnostic signals:
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H] at m/z 457.1) validate molecular weight .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
Methodological Answer:
- Data Collection: Use SHELXL for refinement and ORTEP-3 for graphical representation of hydrogen bonding and π-π stacking .
- Key Parameters:
- Hydrogen-bonding patterns (e.g., C–H···π interactions) are analyzed via graph set theory to predict crystal packing .
- Thermal displacement parameters () distinguish dynamic disorder from static lattice defects .
Example: In related pyrimidine derivatives, C–H···π interactions stabilize the chromeno-pyrimidine core, with bond distances of 2.7–3.1 Å .
Q. How to address contradictions in reaction yields across synthetic protocols?
Methodological Answer:
- Variable Analysis: Optimize parameters systematically:
- Case Study: Substituting DMF with acetonitrile reduces byproducts (e.g., sulfoxide formation) but lowers yield due to reduced solubility .
Q. What strategies validate hydrogen-bonding networks in the solid state?
Methodological Answer:
- Graph Set Analysis: Assign patterns (e.g., for dimeric rings) using Etter’s formalism to map donor-acceptor interactions .
- Computational Tools: Pair PLATON with SHELXL97 to generate interaction maps and quantify bond critical points .
Data Table:
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| C–H···π | 2.85 | 147 | |
| N–H···O | 2.72 | 162 |
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising purity?
Methodological Answer:
Q. How to interpret conflicting spectral data (e.g., NMR vs. LC-MS)?
Methodological Answer:
- Case Example: Discrepancies between NMR integration ratios and LC-MS purity often arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
